Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.1]heptanes, including dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate undergoes various chemical reactions, including:
Reduction: The reduction of spirocyclic oxetanyl nitriles to form the azabicyclo structure.
Substitution: Photocatalytic Minisci reactions introduce heterocycles at the bridgehead position.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles.
Photocatalysts: Organic photocatalysts are employed in Minisci reactions to introduce heterocycles.
Major Products
The major products formed from these reactions include various substituted azabicyclo compounds, which can be further functionalized for specific applications .
Scientific Research Applications
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere to mimic the fragment of meta-substituted benzenes in biologically active compounds, improving metabolic stability and lipophilicity.
Materials Science: The unique structural properties of azabicyclo compounds make them suitable for the development of new materials with specific physicochemical properties.
Drug Discovery: The compound is incorporated into the structure of drugs to enhance their physicochemical properties and efficacy.
Mechanism of Action
The mechanism of action of dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate involves its interaction with molecular targets and pathways relevant to its application. For instance, when incorporated into drug structures, it can enhance binding affinity and selectivity by mimicking the spatial arrangement of functional groups in target molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate: This compound features an oxygen atom instead of nitrogen, leading to different physicochemical properties.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another azabicyclo compound with a different ring structure, offering unique properties for specific applications.
Uniqueness
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate is unique due to its nitrogen-containing bicyclic structure, which provides distinct advantages in medicinal chemistry and materials science. Its ability to mimic meta-substituted benzenes and enhance drug properties sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate |
InChI |
InChI=1S/C10H15NO4/c1-14-7(12)9-3-10(4-9,6-11-5-9)8(13)15-2/h11H,3-6H2,1-2H3 |
InChI Key |
DMFCXXIXLIVIJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CNC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.